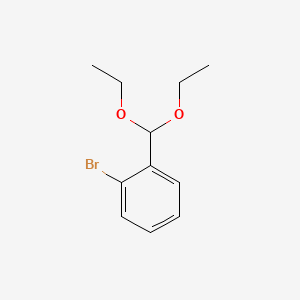

2-Bromobenzaldehyde diethyl acetal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-(diethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDGYQVYBWGBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392903 | |

| Record name | 2-Bromobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35822-58-3 | |

| Record name | 2-Bromobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(diethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromobenzaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzaldehyde diethyl acetal, with the chemical formula C₁₁H₁₅BrO₂, is a versatile organic compound primarily utilized in synthetic organic chemistry.[1] It serves as a crucial building block and a protecting group for the aldehyde functionality.[1] Its structure, featuring a bromine-substituted benzene ring and a diethyl acetal group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and key reactions, and a visualization of its role in a synthetic workflow.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, providing a ready reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1][2] |

| Molecular Weight | 259.14 g/mol | [3] |

| CAS Number | 35822-58-3 | [2] |

| Appearance | Colorless to almost colorless liquid | [1] |

| Boiling Point | 116 °C at 0.7 mmHg | [2] |

| Density | 1.285 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5156 | [2] |

| Flash Point | 112.8 °C (235.0 °F) - closed cup | |

| Solubility | Information not readily available, but expected to be soluble in common organic solvents. | [2] |

| Storage Temperature | 2-8°C under an inert gas (e.g., nitrogen or argon). | [2] |

Reactivity and Synthetic Applications

This compound is a stable compound under neutral and basic conditions, making the acetal an excellent protecting group for the otherwise reactive aldehyde.[1] The primary reactivity of this molecule can be categorized into three main types of transformations:

-

Hydrolysis of the Acetal: In the presence of an aqueous acid, the diethyl acetal can be readily hydrolyzed to regenerate the parent 2-bromobenzaldehyde and ethanol.[1] This deprotection step is fundamental to its use as a protecting group.

-

Nucleophilic Aromatic Substitution: The bromine atom on the aromatic ring can be displaced by various nucleophiles, such as amines or thiols.[1] This reaction is typically facilitated by a catalyst, often copper-based, and a base.[1]

-

Grignard Reagent Formation: The carbon-bromine bond can react with magnesium metal to form a Grignard reagent. This transformation converts the electrophilic aromatic carbon into a potent nucleophile, enabling the formation of new carbon-carbon bonds by reaction with various electrophiles.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its key chemical transformations. These protocols are based on established chemical literature and provide a framework for laboratory execution.

Synthesis of this compound

This protocol describes the acid-catalyzed acetalization of 2-bromobenzaldehyde with ethanol.

Materials:

-

2-Bromobenzaldehyde

-

Anhydrous Ethanol

-

Triethyl orthoformate (optional, as a dehydrating agent)

-

Concentrated Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)

-

Anhydrous Sodium Carbonate or Potassium Carbonate

-

Diethyl ether or other suitable extraction solvent

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzaldehyde (1 equivalent).

-

Add a significant excess of anhydrous ethanol (at least 10 equivalents).

-

Optionally, add triethyl orthoformate (1.2 equivalents) to act as a dehydrating agent and drive the equilibrium towards the acetal.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by the careful addition of anhydrous sodium carbonate or potassium carbonate until the effervescence ceases.

-

Filter the mixture to remove the solid carbonate.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a colorless liquid.[1]

Hydrolysis of this compound

This protocol outlines the deprotection of the acetal to regenerate the aldehyde.

Materials:

-

This compound

-

Acetone or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl) solution

-

Diethyl ether or other suitable extraction solvent

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of acetone (or THF) and water (e.g., a 4:1 ratio).

-

Add 1M HCl solution (e.g., 2-3 equivalents) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC, observing the disappearance of the starting material and the appearance of the more polar 2-bromobenzaldehyde.

-

Once the reaction is complete, neutralize the acid by the careful addition of saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the mixture with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromobenzaldehyde.

Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the copper-catalyzed amination of this compound.

Materials:

-

This compound

-

The desired primary or secondary amine (1.2 - 2 equivalents)

-

Copper(I) Iodide (CuI) (5-10 mol%)

-

A suitable base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2 equivalents)

-

A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the amine (1.2 - 2 equivalents), Copper(I) Iodide (0.05 - 0.1 equivalents), and the base (2 equivalents).

-

Add the anhydrous solvent (DMF or DMSO).

-

Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature will depend on the specific amine used.

-

Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the aminated product.

Grignard Reaction and Quenching with an Electrophile

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

A small crystal of Iodine (as an initiator)

-

The desired electrophile (e.g., benzaldehyde)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

Part A: Formation of the Grignard Reagent

-

Ensure all glassware is flame-dried and assembled under an inert atmosphere (argon or nitrogen).

-

Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the acetal solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining acetal solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with an Electrophile

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve the electrophile (e.g., benzaldehyde, 1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the electrophile solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography. The acetal group can be subsequently hydrolyzed under acidic conditions as described previously to reveal the aldehyde functionality if desired.

Visualizing a Synthetic Pathway

The following diagram, generated using the DOT language, illustrates a potential synthetic workflow starting from 2-bromobenzaldehyde, highlighting the role of the diethyl acetal as a protecting group to enable a subsequent Grignard reaction.

Caption: Synthetic workflow for the utilization of this compound.

Safety and Handling

This compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its chemical properties, particularly the stability of the acetal group under various conditions and the reactivity of the bromo-substituent, allow for a wide range of synthetic transformations. The detailed protocols provided in this guide offer a practical resource for researchers in the fields of chemistry and drug development to effectively utilize this compound in their synthetic endeavors. Careful consideration of the reaction conditions and adherence to safety protocols are paramount for successful and safe experimentation.

References

A Comprehensive Technical Guide to 2-Bromobenzaldehyde Diethyl Acetal (CAS: 35822-58-3)

Introduction

2-Bromobenzaldehyde diethyl acetal, identified by the CAS number 35822-58-3, is a pivotal organic compound in the field of synthetic chemistry.[1] With the chemical formula C₁₁H₁₅BrO₂, it is a derivative of 2-bromobenzaldehyde where the reactive aldehyde group is protected as a diethyl acetal.[1][2] This structural modification renders it an invaluable intermediate and building block, particularly in pharmaceutical synthesis and complex molecule construction.[3][4] Its primary function is to serve as a stable, masked form of an aldehyde, allowing for chemical transformations on other parts of the molecule without unintended reactions at the aldehyde site.[1][3] This guide provides an in-depth overview of its properties, synthesis, reactivity, and experimental applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, providing essential information for its handling, storage, and application in experimental settings. It typically presents as a colorless to nearly colorless liquid.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 35822-58-3 | [2][5] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1][2][3] |

| Molecular Weight | 259.14 g/mol | [2][3] |

| Boiling Point | 116 °C @ 0.7 mmHg | [3] |

| Density | 1.285 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5156 | [3] |

| Flash Point | >112.8 °C (>235.0 °F) | |

| Storage Conditions | Store under inert gas at 2-8°C | [3] |

Table 2: Spectroscopic Data Interpretation

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals include a triplet and quartet for the two ethoxy groups (-OCH₂CH₃), a singlet for the acetal proton (-CH(OR)₂), and multiplets in the aromatic region for the phenyl ring protons. The characteristic aldehyde proton signal (~9-10 ppm) is absent. |

| ¹³C NMR | The spectrum would show the absence of the aldehyde carbonyl carbon (~190-200 ppm). Key signals would include the acetal carbon, carbons of the two ethoxy groups, and the aromatic carbons. |

| Infrared (IR) | The strong C=O stretching band characteristic of aldehydes (around 1700 cm⁻¹) will be absent. The spectrum will be dominated by strong C-O stretching bands in the 1000-1200 cm⁻¹ region, characteristic of the acetal group. |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing this compound is the acid-catalyzed acetalization of 2-bromobenzaldehyde with ethanol.[1][4] This reaction is highly sensitive to moisture and requires anhydrous conditions for optimal yield.[1]

References

Technical Guide: 2-Bromobenzaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromobenzaldehyde Diethyl Acetal, a key reagent and building block in modern organic synthesis. It details the compound's physicochemical properties, a standard experimental protocol for its synthesis, and its applications in research and development.

Core Compound Properties

This compound is an organic compound where the aldehyde functional group of 2-bromobenzaldehyde is protected as a diethyl acetal.[1] This protection is crucial in multi-step syntheses, preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are modified.[1] The compound typically appears as a colorless to nearly colorless liquid.[1]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value |

|---|---|

| Molecular Weight | 259.14 g/mol [1][2][3] |

| Molecular Formula | C₁₁H₁₅BrO₂[1][3][4] |

| IUPAC Name | 1-Bromo-2-(diethoxymethyl)benzene[1] |

| CAS Number | 35822-58-3[2][3] |

| Density | 1.285 g/mL at 25 °C[2][5] |

| Boiling Point | 116 °C at 0.7 mmHg[2][5] |

| Refractive Index | n20/D 1.5156[2][5] |

| Flash Point | >110 °C (>230 °F)[5] |

Experimental Protocol: Synthesis

The most common method for preparing this compound is the acid-catalyzed acetalization of 2-bromobenzaldehyde with ethanol.[4] This reaction involves the nucleophilic attack of ethanol on the protonated aldehyde, forming a hemiacetal intermediate, which then reacts with a second ethanol molecule to yield the stable diethyl acetal and water.[1]

Objective: To synthesize this compound by protecting the aldehyde group of 2-bromobenzaldehyde.

Materials:

-

2-Bromobenzaldehyde

-

Ethanol (absolute)

-

An acid catalyst (e.g., concentrated Hydrochloric Acid, Sulfuric Acid, or p-Toluenesulfonic acid)[4][6][7]

-

Anhydrous potassium carbonate or sodium sulfate for drying

-

Organic solvent (e.g., Toluene, Hexane)[7]

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 2-bromobenzaldehyde (1.0 mol equivalent) and an excess of absolute ethanol (e.g., 3.0-4.0 mol equivalents). An organic solvent like toluene can be added to aid in azeotropic water removal.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) to the mixture.[6]

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by using techniques like Thin Layer Chromatography (TLC). The reaction is typically refluxed for several hours.[6]

-

Workup: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.

-

Neutralization: Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or K₂CO₃), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: The resulting crude product, a colorless oil, can be purified by vacuum distillation to yield the final this compound.[6]

Applications in Research and Drug Development

As a protected aldehyde, this compound is a versatile intermediate in organic synthesis.[5]

-

Protecting Group: Its primary function is to mask the reactive aldehyde group, allowing for transformations on other parts of the molecule, such as Grignard reactions or lithiation at the bromine-bearing carbon, without interference from the aldehyde. The acetal can be easily deprotected back to the aldehyde under mild aqueous acidic conditions.[1]

-

Synthesis of Complex Molecules: It serves as a key building block in the pharmaceutical industry for synthesizing complex organic molecules and active pharmaceutical ingredients (APIs).[4][5] Its structure is useful for creating substituted benzaldehyde derivatives and for constructing heterocyclic systems.[1][4]

-

Cross-Coupling Reactions: The bromo-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon bonds to build more elaborate molecular scaffolds.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the acid-catalyzed synthesis of this compound.

Caption: Workflow for the acid-catalyzed synthesis of this compound.

References

- 1. This compound | 35822-58-3 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 35822-58-3 [smolecule.com]

- 5. Cas 35822-58-3,this compound | lookchem [lookchem.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101948460A - Preparation method for o-bromobenzaldehyde ethylence acetal - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Bromobenzaldehyde Diethyl Acetal

Introduction

2-Bromobenzaldehyde diethyl acetal is an organic compound of significant interest to researchers in organic synthesis and medicinal chemistry.[1] Its chemical structure, featuring a bromine-substituted benzene ring and a protected aldehyde group, makes it a versatile building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals.[1][2][3] The primary function of the diethyl acetal group is to serve as a protecting group for the highly reactive aldehyde, allowing for chemical modifications on other parts of the molecule without unintended side reactions.[1][3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for professionals in drug development and chemical research.

Chapter 1: Core Molecular Structure and Properties

The fundamental utility of this compound stems from its unique molecular architecture. The presence of a bromine atom on the aromatic ring provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the diethyl acetal masks the aldehyde functionality, which can be easily regenerated under acidic conditions.[1][2]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

This table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 1-bromo-2-(diethoxymethyl)benzene | [1][2] |

| Synonyms | 2-(Diethoxymethyl)bromobenzene | [3][4] |

| CAS Number | 35822-58-3 | [1][4][5] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1][2][3][4] |

| Molecular Weight | 259.14 g/mol | [1][2][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 116 °C @ 0.7 mmHg; ~95 °C @ 1 mmHg | [2][3] |

| Density | 1.285 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5156 | [3] |

| Flash Point | >112.8 °C (>235 °F) | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |

Chapter 2: Synthesis and Purification

The most common method for synthesizing this compound is the acid-catalyzed acetalization of 2-bromobenzaldehyde with ethanol.[1][2] This reaction protects the aldehyde group, facilitating subsequent chemical transformations.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure adapted from established methods for acetal synthesis.[2][6]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzaldehyde (1.0 mol), ethanol (3.0 mol), and a suitable organic solvent like toluene to aid in azeotropic water removal.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approx. 0.01 mol).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in a Dean-Stark trap or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the solution with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into a suitable organic solvent like diethyl ether. Wash the organic layer with brine, then dry it over an anhydrous salt such as magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final this compound as a colorless liquid.[6]

Reaction Mechanism

The acetalization reaction proceeds via a three-step mechanism:[1]

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Hemiacetal Formation: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a hemiacetal.

-

Acetalization: A second molecule of ethanol protonates the hydroxyl group of the hemiacetal, which then leaves as a water molecule. This is followed by an attack from another ethanol molecule, which after deprotonation, yields the stable diethyl acetal.

Caption: The acid-catalyzed mechanism for diethyl acetal formation.

Chapter 3: Chemical Reactivity and Applications in Drug Development

The strategic importance of this compound lies in its dual reactivity, which can be selectively harnessed in multi-step syntheses.

The Acetal as a Protecting Group

The acetal group is stable under neutral and basic conditions but is readily cleaved under aqueous acidic conditions to regenerate the aldehyde.[1][2] This allows chemists to perform reactions on other parts of the molecule, such as the bromine atom, that would otherwise be incompatible with a free aldehyde.

Caption: The protection-deprotection strategy using the diethyl acetal group.

Applications as a Synthetic Building Block

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[3] Its structure is a precursor to complex heterocyclic systems that form the core of many bioactive molecules.

-

Synthesis of Fused Heterocycles: It is used in the construction of aza-fused polycyclic quinolines, which are scaffolds found in numerous biologically active compounds.[2]

-

Preparation of Indazoles: The compound serves as a starting material for preparing 1-substituted indazoles, a class of compounds with significant pharmaceutical applications.[2]

-

Drug Development: Its unique properties make it a valuable precursor for developing new drug candidates, with potential applications in fields like oncology and infectious diseases.[1]

Caption: Logical workflow from a building block to potential drug candidates.

Chapter 4: Spectroscopic and Analytical Data

Table 2: Reference Spectroscopic Data

| Analysis Type | Compound | Data | Reference(s) |

| ¹H NMR | 2-Bromobenzaldehyde dimethyl acetal (in CDCl₃) | δ 3.35 (s, 6H, OCH₃), δ 5.50 (s, 1H, CH), δ 7.5 (m, 4H, Ar-H) | [6] |

| ¹H NMR | 2-Bromobenzaldehyde (in CDCl₃) | δ 10.34 (s, 1H, CHO), δ 7.89 (d, 1H, Ar-H), δ 7.63 (d, 1H, Ar-H), δ 7.43 (t, 2H, Ar-H) | [7] |

| IR | 2-Bromobenzaldehyde | Key peaks corresponding to C=O (aldehyde) and C-Br stretching. | [8][9] |

| Mass Spec | 2-Bromobenzaldehyde | Molecular ion peaks (m/z) at 183 and 185 corresponding to bromine isotopes. | [9] |

Note: The provided NMR data is for the dimethyl acetal analog and the parent aldehyde, which can be used as a comparative reference for the expected signals of the diethyl acetal.

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its utility as a protected aldehyde building block allows for the streamlined synthesis of complex molecular architectures that are central to the development of new pharmaceuticals and other high-value chemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors.

References

- 1. This compound | 35822-58-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 35822-58-3 [smolecule.com]

- 3. healthchems.lookchem.com [healthchems.lookchem.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Bromobenzaldehyde(6630-33-7) IR Spectrum [chemicalbook.com]

- 9. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromobenzaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromobenzaldehyde diethyl acetal from 2-bromobenzaldehyde. It includes detailed experimental protocols, a comparison of reaction conditions, and a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this compound as a key building block and protecting group.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily serving as a protected form of 2-bromobenzaldehyde.[1] The acetal functional group masks the reactive aldehyde, preventing it from undergoing unwanted reactions during subsequent synthetic steps.[1] This protection strategy is crucial in the construction of complex molecules, including pharmaceuticals and other fine chemicals. The diethyl acetal can be readily hydrolyzed back to the aldehyde under acidic conditions when needed.[1]

The most common method for the synthesis of this compound is the acid-catalyzed reaction of 2-bromobenzaldehyde with ethanol or triethyl orthoformate. This guide will focus on these established and efficient methodologies.

Synthesis Methodology

The primary method for synthesizing this compound is through the acid-catalyzed acetalization of 2-bromobenzaldehyde. This reaction can be carried out using excess ethanol, which acts as both the reactant and the solvent, or by using triethyl orthoformate, which serves as the source of the ethoxy groups and as a dehydrating agent to drive the reaction to completion.[2]

Reaction Mechanism

The acid-catalyzed acetalization of an aldehyde proceeds through a two-stage mechanism:

-

Hemiacetal Formation: The aldehyde carbonyl is first protonated by the acid catalyst, which increases its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal.

-

Acetal Formation: The hydroxyl group of the hemiacetal is protonated, allowing it to leave as a molecule of water. A second molecule of ethanol then attacks the resulting carbocation, and subsequent deprotonation yields the stable diethyl acetal.

Catalysts

Various acid catalysts can be employed for this transformation. The choice of catalyst can influence the reaction time and yield. Commonly used catalysts include:

-

Sulfuric Acid (H₂SO₄): A strong and effective catalyst.

-

p-Toluenesulfonic Acid (p-TsOH): A solid, non-volatile acid that is often easier to handle than sulfuric acid.

-

Hydrochloric Acid (HCl): Can be used, but its volatility can be a drawback.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis of this compound.

Table 1: Comparison of Acid Catalysts for Acetalization

| Catalyst | Typical Loading (mol%) | Reaction Time (hours) | Typical Yield (%) | Notes |

| H₂SO₄ | 1-5 | 4-8 | 85-95 | Highly effective but can cause side reactions if not controlled. |

| p-TsOH | 1-5 | 6-12 | 80-90 | Milder catalyst, good for sensitive substrates. |

| HCl (in Ethanol) | 1-5 | 4-8 | 80-90 | Effective, but requires anhydrous conditions. |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO₂ |

| Molecular Weight | 259.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 116 °C @ 0.7 mmHg |

| Density | 1.285 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5156 |

| ¹H NMR (CDCl₃, δ) | ~1.2 (t, 6H), ~3.5-3.7 (m, 4H), ~5.5 (s, 1H), ~7.1-7.6 (m, 4H) |

| ¹³C NMR (CDCl₃, δ) | ~15.2, ~61.5, ~101.2, ~122.1, ~127.5, ~128.9, ~132.8, ~136.4 |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Using Ethanol and an Acid Catalyst

This protocol utilizes an excess of ethanol as the reacting solvent and p-toluenesulfonic acid as the catalyst.

Materials:

-

2-Bromobenzaldehyde (18.5 g, 0.1 mol)

-

Anhydrous Ethanol (100 mL)

-

p-Toluenesulfonic acid monohydrate (0.95 g, 5 mol%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (18.5 g, 0.1 mol) and anhydrous ethanol (100 mL).

-

Stir the mixture until the aldehyde has completely dissolved.

-

Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%) to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until the pH is approximately 7-8.

-

Remove the ethanol using a rotary evaporator.

-

To the residue, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel.

-

Shake the funnel and allow the layers to separate. Collect the organic layer.

-

Wash the organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation (boiling point: 116 °C at 0.7 mmHg) to yield pure this compound.

Protocol 2: Using Triethyl Orthoformate

This protocol employs triethyl orthoformate as both the acetal forming reagent and a dehydrating agent.

Materials:

-

2-Bromobenzaldehyde (18.5 g, 0.1 mol)

-

Triethyl orthoformate (22.2 g, 0.15 mol)

-

Anhydrous Ethanol (50 mL)

-

Concentrated Sulfuric Acid (2-3 drops)

-

Saturated sodium carbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous potassium carbonate

-

Diethyl ether

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine 2-bromobenzaldehyde (18.5 g, 0.1 mol), triethyl orthoformate (22.2 g, 0.15 mol), and anhydrous ethanol (50 mL).

-

With stirring, add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, quench the reaction by the slow addition of a saturated sodium carbonate solution until the mixture is neutral.

-

Remove the volatile components (ethanol, excess triethyl orthoformate) using a rotary evaporator.

-

Partition the residue between diethyl ether (100 mL) and water (50 mL) in a separatory funnel.

-

Separate the organic layer and wash it with brine (50 mL).

-

Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting oil by vacuum distillation to afford this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the acid-catalyzed mechanism for the formation of a diethyl acetal from an aldehyde.

Caption: Mechanism of acid-catalyzed acetal formation.

Conclusion

The synthesis of this compound from 2-bromobenzaldehyde is a robust and well-established procedure in organic synthesis. The use of acid catalysis with either excess ethanol or triethyl orthoformate provides high yields of the desired product. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals, enabling the efficient and successful preparation of this important synthetic intermediate. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high-purity product.

References

The Strategic Role of 2-Bromobenzaldehyde Diethyl Acetal as a Protecting Group in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of multi-step organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules, the judicious use of protecting groups is a cornerstone of success. Among the arsenal of protective strategies, the acetal functionality stands out for its reliability in shielding carbonyl groups from a wide array of non-acidic reagents. This technical guide delves into the specific application and technical nuances of 2-Bromobenzaldehyde diethyl acetal, a versatile protecting group and synthetic intermediate. Its unique structural features—a sterically accessible acetal and an ortho-positioned bromine atom—offer a powerful combination for strategic molecular elaboration.

This guide provides a comprehensive overview of the synthesis, stability, and deprotection of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. It is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling the strategic and efficient application of this important building block.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the acid-catalyzed reaction of 2-bromobenzaldehyde with ethanol or a trialkyl orthoformate.[1][2] The reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by ethanol to form a hemiacetal, which then reacts with a second molecule of ethanol to yield the stable diethyl acetal.[1] To drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed. This can be achieved by using a dehydrating agent or through azeotropic distillation.[1]

Quantitative Data on Synthesis

The choice of catalyst and reaction conditions significantly impacts the yield of the acetalization reaction. The following table summarizes a comparison of different catalytic systems for the synthesis of this compound.

| Catalyst | Alcohol/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NH₄Cl | Triethyl orthoformate | Ethanol | Room Temp. | 8 | ~78 | PrepChem.com |

| H₂SO₄ | Ethanol | None | 35-40 | 5-6 | 85-90 | BenchChem |

| p-TsOH | Ethanol | None | 25-30 | 8-10 | 78-82 | BenchChem |

Experimental Protocol: Synthesis of 2-(Diethoxymethyl)bromobenzene

Materials:

-

2-bromobenzaldehyde (33.2 g)

-

Triethyl orthoformate (29 g)

-

Powdered ammonium chloride (0.379 g)

-

Ethanol (30 ml)

Procedure:

-

In a round-bottom flask, a mixture of 2-bromobenzaldehyde, triethyl orthoformate, and powdered ammonium chloride in ethanol is prepared.

-

The mixture is stirred at room temperature for eight hours.

-

The resulting suspension is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The crude yellow oil is purified by distillation under reduced pressure (b.p. 63°C at 0.3 mm Hg) to yield the pure 2-(diethoxymethyl)bromobenzene (31 g).[1]

Protection Workflow

Stability Profile

A key advantage of the diethyl acetal protecting group is its remarkable stability under a wide range of reaction conditions, which allows for selective transformations at other sites of the molecule. This stability is crucial in multi-step syntheses where various reagents are employed.

Stability towards Common Reagents:

| Reagent Class | Specific Reagent(s) | Conditions | Stability |

| Bases | NaOH, KOH, NaH, t-BuOK | Various solvents, RT to reflux | Stable |

| Nucleophiles | Grignard reagents (e.g., MeMgBr), Organolithium reagents (e.g., n-BuLi) | Anhydrous ethers (THF, Et₂O), -78°C to RT | Stable |

| Reducing Agents | NaBH₄, LiAlH₄ | Alcoholic or ethereal solvents | Stable |

| Oxidizing Agents | PCC, PDC, MnO₂ | Chlorinated solvents, RT | Stable |

| Organometallic Catalysts | Pd(PPh₃)₄, CuI | Conditions for Suzuki, Sonogashira, etc. | Stable |

This stability profile makes this compound an ideal protecting group for reactions involving strong bases, organometallic reagents, and various reducing and oxidizing agents that would otherwise react with the aldehyde functionality.

Application in Multi-step Synthesis

The dual functionality of this compound, combining a protected aldehyde with a reactive aryl bromide, makes it a valuable precursor for the synthesis of complex molecular architectures.

Ortho-Lithiation and Subsequent Functionalization

The acetal group can act as a directed metalation group (DMG), facilitating the regioselective deprotonation at the ortho position by a strong base like sec-butyllithium, followed by quenching with an electrophile. This strategy provides a direct route to ortho-substituted benzaldehyde derivatives after deprotection.

Logical Workflow for Ortho-Functionalization

Use in Grignard Reactions

Protecting the aldehyde as a diethyl acetal is essential when a Grignard reaction is intended to occur at another electrophilic site within the same molecule, or when the Grignard reagent is prepared from a molecule containing an aldehyde. The acetal is inert to the strongly nucleophilic and basic Grignard reagent.

Deprotection of this compound

The removal of the diethyl acetal protecting group is typically achieved through acid-catalyzed hydrolysis, regenerating the aldehyde functionality. The reaction is reversible, and the presence of excess water drives the equilibrium towards the deprotected aldehyde.

Quantitative Data on Deprotection

The efficiency of the deprotection reaction can be influenced by the choice of acid and reaction conditions.

| Acid Catalyst | Solvent System | Temperature (°C) | Time | Yield (%) |

| HCl (aq) | Acetone/Water | Room Temp. | Varies | Generally high |

| p-TsOH | Acetone/Water | Room Temp. | Varies | Generally high |

| Amberlyst-15 | Acetone/Water | Room Temp. | Overnight | ~89 (for a similar acetal) |

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

-

This compound

-

Acetone

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the this compound in a mixture of acetone and water.

-

Add a catalytic amount of 1M HCl.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-bromobenzaldehyde.

-

If necessary, purify the product by column chromatography.

Deprotection Workflow

Spectroscopic Data

The structural integrity of 2-bromobenzaldehyde and its diethyl acetal can be confirmed using various spectroscopic techniques.

2-Bromobenzaldehyde

-

¹H NMR (400 MHz, CDCl₃): δ 10.36 (s, 1H, CHO), 7.92-7.90 (m, 1H, Ar-H), 7.66-7.63 (m, 1H, Ar-H), 7.46-7.40 (m, 2H, Ar-H).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 191.9 (CHO), 135.4, 133.9, 133.4, 129.8, 127.9, 127.1 (Ar-C).[2]

-

IR (KBr, cm⁻¹): The spectrum will show a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.

This compound

-

¹H NMR: The spectrum is expected to show the disappearance of the aldehyde proton peak around 10 ppm and the appearance of a triplet at ~1.2 ppm (methyl protons of the ethyl groups), a quartet at ~3.5-3.7 ppm (methylene protons of the ethyl groups), and a singlet for the acetal proton around 5.5 ppm. The aromatic protons will remain in the 7-8 ppm region.

-

¹³C NMR: The carbonyl carbon signal around 192 ppm will be replaced by an acetal carbon signal around 100-105 ppm. The signals for the ethoxy groups will appear around 15 ppm (CH₃) and 60-65 ppm (OCH₂).

-

IR: The strong carbonyl absorption around 1700 cm⁻¹ will be absent. The spectrum will be dominated by C-O stretching bands in the 1000-1200 cm⁻¹ region and the characteristic aromatic and aliphatic C-H stretches.

Conclusion

This compound serves as a highly effective and strategic protecting group for the aldehyde functionality in complex organic syntheses. Its straightforward preparation, well-defined stability profile towards a broad range of non-acidic reagents, and facile deprotection under acidic conditions make it an invaluable tool for synthetic chemists. Furthermore, the presence of the ortho-bromo substituent opens up avenues for further molecular diversification through cross-coupling reactions and directed ortho-metalation. This guide provides the necessary technical information for researchers to confidently and effectively incorporate this versatile building block into their synthetic strategies, ultimately facilitating the discovery and development of new and important molecules.

References

Technical Guide to 2-Bromobenzaldehyde Diethyl Acetal: Safety, Handling, and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 2-Bromobenzaldehyde diethyl acetal (CAS No. 35822-58-3). The information is compiled and synthesized from multiple safety data sheets and technical sources to ensure a thorough understanding for professionals in research and development.

Section 1: Chemical Identification and Physical Properties

This compound is a colorless liquid used as a protecting group for aldehydes and as an intermediate in organic synthesis.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1][2] |

| Molecular Weight | 259.14 g/mol | [1][2] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 95 °C @ 1 mmHg (1.33 hPa) | [4] |

| 116 °C @ 0.7 mmHg | [5] | |

| Density | 1.285 g/cm³ at 25 °C | [5] |

| Flash Point | 113 °C (235.4 °F) - Closed Cup | [3] |

| Refractive Index | n20/D 1.5156 | [5] |

| Water Solubility | Immiscible | [3] |

| Storage Class | 10 - Combustible liquids | [5] |

Section 2: Hazard Identification and GHS Classification

There is some discrepancy in the classification of this chemical. While some suppliers classify it as not hazardous under OSHA standards, others provide a GHS classification with a "Warning" signal word.[3] For maximum safety, it is prudent to adhere to the more cautious classification.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Source(s): | [5] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[5]

Section 3: Toxicological and Ecotoxicity Data

Toxicity Data

Quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available as the toxicological properties have not been fully investigated.[3] However, studies on related benzaldehyde compounds suggest potential for irritation and, at high concentrations, other adverse effects.[6][7][8]

Ecotoxicity Data

Section 4: Experimental Protocols and Safe Handling

General Handling and Storage Protocol

Safe handling is paramount when working with any chemical intermediate. The following protocol outlines best practices for handling and storing this compound in a laboratory setting.

-

Engineering Controls : Always handle this chemical within a certified chemical fume hood to prevent the accumulation of vapors.[10]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear tightly fitting safety goggles and a face shield.[9]

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before each use.[9]

-

Body Protection : A lab coat or chemically resistant apron is required. Ensure skin is not exposed.[3]

-

-

Dispensing and Weighing :

-

When transferring from larger containers, ensure adequate ventilation, preferably within a fume hood.[10]

-

Grounding and bonding are necessary when transferring from metal containers larger than five gallons to prevent static discharge, a potential ignition source.[11][12]

-

Containers should be kept tightly closed when not in use.[13]

-

-

Heating : Never heat with an open flame.[10] Use a heating mantle, oil bath, or other controlled heating source.

-

Storage :

Spill Cleanup Protocol

A minor spill of this compound in a laboratory can be managed by trained personnel by following this procedure. For large spills, or any spill outside of a contained area, evacuate and call emergency responders.

-

Alert and Assess : Alert personnel in the immediate area. Ensure the spill is contained and not near an ignition source.[2]

-

Don PPE : At a minimum, wear a lab coat, safety goggles, and heavy-duty nitrile gloves.[13]

-

Control Vapors and Contain Spill : Use a non-flammable absorbent material, such as spill pads or vermiculite, to cover the spill. This helps suppress vapors.[15] Work from the outside of the spill inward to prevent spreading.[9] Do not use paper towels as they are combustible.[15]

-

Collect Absorbent : Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the material.[9]

-

Package Waste : Place the contaminated absorbent into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[9][15]

-

Decontaminate Area : Clean the spill surface with soap and water.

-

Dispose of Waste : Label the sealed container as hazardous waste and arrange for disposal according to your institution's environmental health and safety guidelines.[1][9]

Section 5: Visualized Emergency Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Caption: Logical workflow for responding to a chemical spill.

References

- 1. acs.org [acs.org]

- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 3. 2-Bromobenzaldehyde ethylene acetal 96 34824-58-3 [sigmaaldrich.com]

- 4. westlab.com [westlab.com]

- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 6. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ehs.utk.edu [ehs.utk.edu]

- 10. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 11. ehs.okstate.edu [ehs.okstate.edu]

- 12. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]

- 13. ehs.stanford.edu [ehs.stanford.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. - Division of Research Safety | Illinois [drs.illinois.edu]

An In-depth Technical Guide to the Reactivity of 2-Bromobenzaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Core Reactivity and Physicochemical Properties

2-Bromobenzaldehyde diethyl acetal is a versatile synthetic intermediate, primarily utilized as a protected form of 2-bromobenzaldehyde. The diethyl acetal group masks the reactive aldehyde functionality, enabling a wide range of chemical transformations to be performed on the aromatic ring or at the bromine-substituted position without undesired side reactions involving the aldehyde.[1] This protection strategy is crucial in multi-step syntheses where the aldehyde is required for later-stage transformations. The compound is a colorless to pale yellow liquid with a boiling point of 116 °C at 0.7 mmHg.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO₂ |

| Molecular Weight | 259.14 g/mol |

| Boiling Point | 116 °C @ 0.7 mmHg |

| Density | 1.285 g/mL at 25 °C |

| Refractive Index | n20/D 1.5156 |

Key Chemical Transformations and Experimental Protocols

The reactivity of this compound is dominated by two main features: the chemistry of the aryl bromide and the lability of the acetal protecting group under acidic conditions. This allows for a diverse range of synthetic manipulations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The acetal protecting group is stable under the typically basic and nucleophilic conditions of these reactions.

The Suzuki-Miyaura coupling enables the formation of a biaryl linkage by reacting the aryl bromide with an organoboron reagent.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials: this compound, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos), potassium phosphate (K₃PO₄), and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 - 3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

-

Add the anhydrous, degassed solvent via cannula or syringe.

-

Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

-

Stir the reaction mixture vigorously. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | ~95% (estimated based on similar substrates) |

| Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | DMF | 80 | 8 | ~90% (estimated based on similar substrates) |

The Heck-Mizoroki reaction facilitates the coupling of the aryl bromide with an alkene, such as styrene or an acrylate, to form a substituted alkene.

Experimental Protocol: Heck Reaction with Styrene

-

Materials: this compound, styrene, palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine (PPh₃) or a more electron-rich ligand for less reactive substrates), a base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃)), and a polar aprotic solvent like DMF or DMAc.

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the anhydrous solvent (e.g., DMF) and then the alkene (e.g., styrene, 1.5 equiv) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing an organic solvent (e.g., diethyl ether) and water.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 75-85% (typical for similar aryl bromides) |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 24 | 80-90% (typical for similar aryl bromides) |

Organometallic Chemistry

The bromine atom of this compound can be readily converted into an organometallic reagent, which can then be reacted with various electrophiles.

Treatment with magnesium metal converts the aryl bromide into a Grignard reagent, a potent nucleophile.

Experimental Protocol: Grignard Reaction with an Aldehyde (e.g., Benzaldehyde)

-

Materials: this compound, magnesium turnings, a crystal of iodine (for activation), anhydrous diethyl ether or THF, and the electrophile (e.g., benzaldehyde).

-

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equiv).

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of this compound (1.0 equiv) in anhydrous diethyl ether.

-

Add a small portion of the acetal solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Once initiated, add the remaining acetal solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of the electrophile (e.g., benzaldehyde, 1.0 equiv) in anhydrous diethyl ether dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

-

-

| Electrophile | Product Type | Yield (%) |

| Benzaldehyde | Diaryl methanol | >90% (estimated) |

| Acetone | Tertiary alcohol | >90% (estimated) |

| CO₂ | Benzoic acid derivative | ~80% (estimated) |

While the primary site of reactivity for organolithium reagents is typically the bromine atom (via lithium-halogen exchange), the acetal group can act as a directing group for the deprotonation of the ortho position. This allows for the introduction of an electrophile at the C3 position.

Experimental Protocol: Directed ortho-Lithiation and Quenching with an Electrophile

-

Materials: this compound, a strong lithium base (e.g., n-butyllithium or sec-butyllithium), an anhydrous ethereal solvent (e.g., THF or diethyl ether), and the desired electrophile (e.g., DMF, an alkyl halide).

-

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add the organolithium reagent (1.1 equiv) dropwise.

-

Stir the solution at this temperature for 1-2 hours to allow for the lithiation to occur.

-

Add the electrophile (1.2 equiv) and allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

| Electrophile | Product |

| DMF | 3-formyl-2-bromobenzaldehyde diethyl acetal |

| CH₃I | 3-methyl-2-bromobenzaldehyde diethyl acetal |

Deprotection of the Acetal Group

The diethyl acetal is readily cleaved under acidic conditions to regenerate the aldehyde functionality. This is a crucial step in multi-step syntheses where the aldehyde is needed for subsequent reactions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Materials: The acetal-protected compound, a protic solvent (e.g., acetone, THF, or methanol), water, and an acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid, or an acidic resin like Amberlyst-15).

-

Procedure:

-

Dissolve the acetal in a mixture of the organic solvent and water (e.g., 4:1 v/v).

-

Add a catalytic amount of the acid.

-

Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, neutralize the acid with a mild base (e.g., a saturated aqueous solution of NaHCO₃).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the deprotected aldehyde.

-

| Acid Catalyst | Solvent | Temp (°C) | Time | Yield (%) |

| HCl (aq) | Acetone/H₂O | Room Temp | < 1 h | >95% |

| p-TsOH | Acetone/H₂O | Room Temp | 1-2 h | >95% |

| Amberlyst-15 | Acetone/H₂O | Room Temp | 2-4 h | >90% |

Application in Multi-Step Synthesis: A Workflow for Functionalization

This compound serves as a key starting material for the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products. A logical workflow for its functionalization allows for the sequential modification of the aromatic ring, followed by deprotection and further reaction of the aldehyde.

Caption: A logical workflow for the multi-step functionalization of this compound.

Signaling Pathways and Experimental Workflows

While not directly involved in biological signaling pathways itself, this compound is a crucial building block in the synthesis of bioactive molecules that do interact with such pathways. For example, it can be a precursor in the synthesis of isoquinoline alkaloids, some of which are known to have potent pharmacological activities.

The following diagram illustrates a generalized experimental workflow for a palladium-catalyzed cross-coupling reaction, a common application of this compound.

Caption: Experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

An In-depth Technical Guide to 2-Bromobenzaldehyde Diethyl Acetal in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzaldehyde diethyl acetal is a versatile synthetic intermediate, valued for its dual reactivity. The acetal moiety serves as a protecting group for the aldehyde, allowing for selective transformations at the aryl bromide position. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications in the construction of complex organic molecules, particularly in the realm of pharmaceutical development. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its practical application in the laboratory.

Introduction

This compound, with the chemical formula C₁₁H₁₅BrO₂, is a colorless to pale yellow liquid. Its structure features a benzaldehyde core where the aldehyde functionality is masked as a diethyl acetal, and a bromine atom is situated at the ortho position of the benzene ring. This unique arrangement makes it a valuable building block in organic synthesis. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. This protective nature allows for a wide range of chemical manipulations to be performed on the aryl bromide portion of the molecule without affecting the aldehyde.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅BrO₂ | |

| Molecular Weight | 259.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 116 °C at 0.7 mmHg | |

| Density | 1.285 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5156 | |

| ¹H NMR (CDCl₃) | δ 7.5 (m, 4H, Ar-H), 5.50 (s, 1H, CH), 3.35 (s, 6H, OCH₃) for dimethyl acetal | [1] |

Note: Specific ¹H NMR data for the diethyl acetal may vary slightly but will show characteristic ethyl group signals (quartet and triplet).

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed acetalization of 2-bromobenzaldehyde.

Reaction Scheme

Experimental Protocol

A detailed experimental protocol for the synthesis of the analogous 2-bromobenzaldehyde dimethyl acetal is provided below, which can be adapted for the diethyl acetal by substituting methanol with ethanol and trimethyl orthoformate with triethyl orthoformate.

Synthesis of 2-Bromobenzaldehyde Dimethyl Acetal [1]

-

Reagents:

-

2-Bromobenzaldehyde (451.9 g, 2.44 mol)

-

Trimethyl orthoformate (324 g, 3.05 mol)

-

Concentrated hydrochloric acid (4.0 ml, 0.05 mol)

-

Methanol (2 L)

-

Anhydrous potassium carbonate

-

-

Procedure:

-

A solution of 2-bromobenzaldehyde, trimethyl orthoformate, and concentrated hydrochloric acid in methanol is refluxed for four hours.

-

The volatile components are removed by rotary evaporation.

-

The residue is dried over anhydrous potassium carbonate, filtered, and distilled under reduced pressure (66°-72° C at 0.1-0.2 mm).

-

-

Yield: 474.1 g (84%) of 2-bromobenzaldehyde dimethyl acetal as a colorless oil.[1]

Key Reactions in Organic Synthesis

The utility of this compound stems from its ability to undergo a variety of transformations at the aryl bromide position while the aldehyde remains protected.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[2]

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound.

A general protocol for Suzuki-Miyaura coupling reactions is as follows:

-

Reagents: Aryl halide, boronic acid (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Procedure: The reactants are dissolved in the solvent, and the mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated through extraction and purified by chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | Varies |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Varies |

Table 1: Typical conditions for Suzuki-Miyaura coupling.

This reaction is a powerful method for the synthesis of arylamines from aryl halides.[3]

A general protocol for the Buchwald-Hartwig amination is as follows:

-

Reagents: Aryl halide, amine (1.1-1.5 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv.).

-

Solvent: Anhydrous toluene or dioxane.

-

Procedure: The reagents are combined in a sealed tube under an inert atmosphere and heated. After the reaction is complete, the product is isolated via filtration, extraction, and chromatography.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Varies |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 100 | Varies |

Table 2: Typical conditions for Buchwald-Hartwig amination.

Grignard Reagent Formation and Subsequent Reactions

The aryl bromide can be converted into a Grignard reagent, which is a potent nucleophile for forming new carbon-carbon bonds.[4]

A general protocol for Grignard reagent formation and reaction is as follows:

-

Formation:

-

Reagents: this compound and magnesium turnings (1.1-1.5 equiv.). A crystal of iodine is often used as an initiator.

-

Solvent: Anhydrous diethyl ether or THF.

-

Procedure: The aryl bromide is added to a suspension of magnesium turnings in the anhydrous solvent under an inert atmosphere. The reaction is often initiated by gentle heating.

-

-

Reaction with Electrophiles:

-

The freshly prepared Grignard reagent is then treated with an electrophile (e.g., aldehydes, ketones, CO₂) at low temperature (e.g., 0 °C or -78 °C).

-

The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl), and the product is isolated by extraction and purified.

-

| Electrophile | Product Type |

| Aldehyde | Secondary alcohol |

| Ketone | Tertiary alcohol |

| CO₂ | Carboxylic acid |

Table 3: Products from Grignard reactions.

Ortho-Metalation and Functionalization

While the bromine atom is a primary site for reactivity, the acetal group can also act as a directed metalation group (DMG), facilitating lithiation at the adjacent ortho position (C3). This allows for the introduction of a second substituent on the aromatic ring.

A general protocol for ortho-metalation is as follows:

-

Reagents: this compound and a strong base (e.g., n-butyllithium, sec-butyllithium, 1.1-1.2 equiv.).

-

Solvent: Anhydrous THF or diethyl ether.

-

Procedure: The aryl bromide is dissolved in the anhydrous solvent and cooled to a low temperature (-78 °C). The organolithium base is added dropwise, and the mixture is stirred for a period to allow for metalation. An electrophile is then added to quench the aryllithium species.

Applications in Pharmaceutical Synthesis

2-Bromobenzaldehyde and its acetal derivatives are valuable precursors in the synthesis of various heterocyclic compounds that form the core of many pharmaceuticals.[2]

Synthesis of Indazoles

2-Bromobenzaldehydes are key starting materials in the synthesis of indazoles, a privileged scaffold in medicinal chemistry. One common approach involves the reaction with hydrazines followed by a palladium-catalyzed intramolecular C-N bond formation.

A representative protocol for the synthesis of 2H-indazoles from 2-bromobenzaldehydes is a one-pot, three-component reaction with primary amines and sodium azide, catalyzed by copper.[5]

| Catalyst | Base | Solvent | Temperature (°C) |

| CuI/TMEDA | - | DMSO | 120 |

| CuO nanoparticles | Cs₂CO₃ | DMSO | 120 |

Table 4: Conditions for the synthesis of 2H-indazoles.

Synthesis of Quinolines